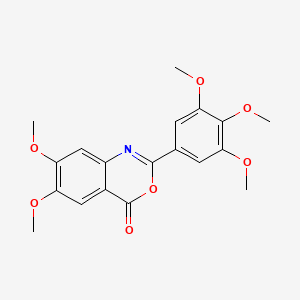![molecular formula C17H19FN2O3S2 B4675581 N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4675581.png)
N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide, also known as FMBT, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase PAK4, which plays a crucial role in tumor growth and metastasis.
Wirkmechanismus
PAK4 is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, migration, invasion, and survival. It is activated by binding to the small GTPase Cdc42 and phosphorylates downstream effectors such as LIMK1 and MEK1/2. N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide binds to the ATP-binding pocket of PAK4 and inhibits its kinase activity, leading to the suppression of downstream signaling pathways and inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent. N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide in lab experiments is its high selectivity for PAK4, which minimizes off-target effects. N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide has not been extensively studied in clinical trials, and its safety profile is not well-established.
Zukünftige Richtungen
There are several future directions for the research on N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective PAK4 inhibitors that can overcome the limitations of N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide. Another direction is the investigation of the combination therapy of N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide with other anti-cancer agents, such as immunotherapy and targeted therapy. Finally, the clinical evaluation of N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide in cancer patients is needed to determine its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide is a promising small molecule inhibitor of PAK4 that has potential applications in cancer therapy and other fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide and its derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. PAK4 is overexpressed in various types of cancer, including breast, lung, and pancreatic cancer. Inhibition of PAK4 by N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide has been shown to suppress tumor growth and metastasis in preclinical models. N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c1-25(22,23)20-15-7-4-6-13(11-15)17(21)19-9-10-24-12-14-5-2-3-8-16(14)18/h2-8,11,20H,9-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZONCYTUKRJNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCCSCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-3-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4675499.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4675516.png)

![3-methyl-4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4675542.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4675549.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4675552.png)

![N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4675560.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4675564.png)


![N-[2-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4675578.png)
